Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate
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Overview
Description
Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate is a compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in medicinal chemistry, material sciences, and as synthetic auxiliaries . This compound, in particular, has shown potential in various scientific research fields due to its unique chemical structure and properties.
Preparation Methods
The synthesis of Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate typically involves the reaction of benzotriazole with phenylmethyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The benzotriazole moiety can undergo nucleophilic substitution reactions, often facilitated by the presence of a base.
Common reagents and conditions used in these reactions include organic solvents, bases, and specific catalysts depending on the desired transformation. Major products formed from these reactions include oxidized or reduced derivatives and substituted benzotriazole compounds.
Scientific Research Applications
Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a synthetic intermediate in the preparation of more complex molecules.
Industry: The compound is used in the development of corrosion inhibitors and UV filters.
Mechanism of Action
The mechanism of action of Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate involves its interaction with specific molecular targets. The benzotriazole moiety can form stable coordination compounds with metal ions, which is crucial for its role as a corrosion inhibitor . In biological systems, the compound can bind to enzymes and receptors, inhibiting their activity through non-covalent interactions such as hydrogen bonding and π-π stacking .
Comparison with Similar Compounds
Similar compounds to Methyl N-[1H-1,2,3-benzotriazol-1-yl(phenyl)methyl]carbamate include:
1H-Benzotriazole: A simpler benzotriazole derivative used as a corrosion inhibitor and synthetic intermediate.
5-Methyl-1H-benzotriazole: Another benzotriazole derivative with similar applications but differing in its methyl substitution pattern.
1H-Benzotriazole-1-methanol: Used in similar applications but with a hydroxymethyl group instead of a carbamate group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
methyl N-[benzotriazol-1-yl(phenyl)methyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-21-15(20)16-14(11-7-3-2-4-8-11)19-13-10-6-5-9-12(13)17-18-19/h2-10,14H,1H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLUTVGCZPURKGG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(C1=CC=CC=C1)N2C3=CC=CC=C3N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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